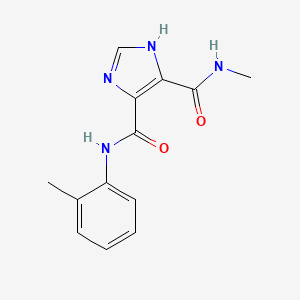
N~5~-methyl-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-methyl-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide, commonly known as MIM-D, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIM-D belongs to the class of imidazole derivatives and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MIM-D is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MIM-D has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in various cellular processes. MIM-D has also been shown to modulate the activity of ion channels and receptors, which play a key role in neuronal signaling.
Biochemical and Physiological Effects:
MIM-D has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MIM-D has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, MIM-D has been shown to have neuroprotective effects, improve cognitive function, and modulate synaptic plasticity. MIM-D has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIM-D has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, MIM-D also has some limitations, including its relatively low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for research on MIM-D. One area of research is the development of new derivatives of MIM-D with improved efficacy and safety profiles. Another area of research is the investigation of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of MIM-D. Additionally, MIM-D could be further explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Métodos De Síntesis
MIM-D can be synthesized using a multi-step process that involves the reaction of 2-methylphenylhydrazine with methyl acrylate to form a key intermediate. This intermediate is then reacted with various reagents to form the final product, MIM-D. The synthesis of MIM-D has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
MIM-D has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MIM-D has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MIM-D has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, MIM-D has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
5-N-methyl-4-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-5-3-4-6-9(8)17-13(19)11-10(12(18)14-2)15-7-16-11/h3-7H,1-2H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDGCBUHRLFUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)
![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)


![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)

![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)